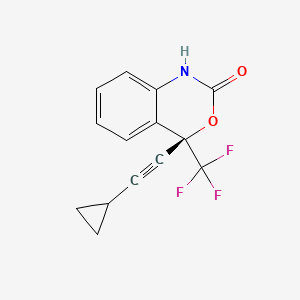

Deschloro-(S)-efavirenz

Description

Impact of Chlorine Atom Deletion on Molecular Interactions and Conformational Dynamics

Computational studies and molecular modeling suggest that the chlorine atom in efavirenz (B1671121) engages in favorable interactions with hydrophobic residues in the binding pocket. While direct experimental data on the conformational dynamics of deschloro-(S)-efavirenz is limited, molecular dynamics simulations of efavirenz bound to HIV-1 RT have revealed that the inhibitor's conformation is crucial for its activity. The deletion of the chlorine atom can lead to subtle shifts in the conformational equilibrium of the benzoxazinone (B8607429) ring system, potentially affecting its optimal orientation for binding.

Comparative Analysis of this compound with Efavirenz at Putative Molecular Targets

Table 1: Comparative Biological Activity of Efavirenz and Hypothetical this compound

| Compound | C6-Substituent | Anti-HIV-1 Activity (IC50, nM) - Wild Type | Anti-HIV-1 Activity (IC50, nM) - Mutant Strains |

| (S)-Efavirenz | Cl | ~3-10 | Varies depending on mutation |

| This compound | H | Predicted to be significantly higher (less potent) | Predicted to be significantly higher (less potent) |

Note: The values for this compound are predicted based on general SAR trends for C6-substituted benzoxazinones and are not based on direct experimental data, which is not publicly available.

Stereochemical Influences on Biological Activity and Binding

The stereochemistry at the C4 position of the benzoxazinone ring is a critical determinant of the anti-HIV activity of efavirenz and its analogs. The (S)-enantiomer of efavirenz is the biologically active form, while the (R)-enantiomer is significantly less potent. This stereoselectivity is a direct consequence of the three-dimensional architecture of the NNIBP of HIV-1 RT.

Ligand-Target Binding Dynamics and Energetics of Deschloro Analogs

The chlorine atom in efavirenz is thought to contribute to the binding energy through a combination of hydrophobic and electrostatic interactions. Its removal in this compound would lead to a less favorable binding free energy. This energetic penalty would manifest as a weaker binding affinity and, consequently, reduced inhibitory potency.

Table 2: Predicted Ligand-Target Binding Energetics

| Compound | Key Interactions with HIV-1 RT NNIBP | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Ligand Efficiency |

| (S)-Efavirenz | Hydrophobic interactions (cyclopropyl, benzoxazinone), H-bonds (N-H), Halogen interactions (Cl) | Favorable | High |

| This compound | Hydrophobic interactions (cyclopropyl, benzoxazinone), H-bonds (N-H) | Less Favorable | Lower |

Note: The values in this table are qualitative predictions based on the principles of medicinal chemistry and SAR of efavirenz analogs. Specific quantitative data for this compound is not available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10F3NO2 |

|---|---|

Molecular Weight |

281.23 g/mol |

IUPAC Name |

(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1 |

InChI Key |

PMAKZVLAJFKTHQ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |

Canonical SMILES |

C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Deschloro-(S)-efavirenz Detection

Chromatographic methods are central to the separation and detection of this compound from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of efavirenz (B1671121) and its impurities due to its high specificity, precision, and accuracy. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this application.

Several studies have detailed the development of RP-HPLC methods for the quantification of efavirenz and its related impurities. researchgate.nettandfonline.comijarsct.co.in These methods often utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nettandfonline.comsemanticscholar.orgijpcbs.com Detection is typically carried out using a UV detector at a wavelength where both efavirenz and its impurities exhibit significant absorbance, often around 247 nm. ijpcbs.comnih.govresearchgate.net

A simple, specific, and validated RP-HPLC method was developed for quantifying related impurities of Efavirenz in the bulk drug. researchgate.net This method successfully quantified impurities at a 0.2% threshold using an Inertsil-ODS 3V column (250 × 4.6 mm × 5 μm) at 45°C with a flow rate of 1.5 ml/min. researchgate.nettandfonline.com Another study reported a new RP-HPLC method for estimating Efavirenz in human plasma using a SHISEIDO C18 column (250 x 4.6 mm i.d, 5µ) with a mobile phase of Acetonitrile and 20 mM phosphate buffer (pH 3.0) at a flow rate of 1 ml/min and detection at 247 nm. ijpcbs.com

Table 1: Exemplary HPLC Conditions for Efavirenz Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil-ODS 3 V (250 × 4.6 mm × 5 μm) researchgate.nettandfonline.com | SHISEIDO C18 (250 x 4.6 mm i.d, 5µ) ijpcbs.com |

| Mobile Phase | 0.1% o-Phosphoric acid and Acetonitrile (20:80 v/v) tandfonline.com | Acetonitrile : 20 mM phosphate buffer (pH 3.0) ijpcbs.com |

| Flow Rate | 1.5 ml/min researchgate.nettandfonline.com | 1.0 ml/min ijpcbs.com |

| Detection | 245 nm tandfonline.com | 247 nm ijpcbs.com |

| Temperature | 45°C researchgate.nettandfonline.com | Not Specified |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) offers an alternative approach for the analysis of volatile and thermally stable compounds. wikipedia.orgsigmaaldrich.com While less common than HPLC for non-volatile impurities, GC can be employed for the analysis of certain efavirenz-related substances.

A study demonstrated the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of efavirenz in human plasma. nih.gov This method involved solid-phase extraction followed by GC/MS analysis in selected ion monitoring (SIM) mode, achieving high extraction yields and linearity over therapeutic concentration ranges. nih.gov Another investigation utilized Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOFMS) to monitor efavirenz concentrations in wastewater, indicating that GC-MS can be used for analysis without derivatization. semanticscholar.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of impurities like this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying trace-level impurities. scispace.com LC-MS/MS methods have been developed for the ultra-trace analysis of potential genotoxic impurities related to efavirenz. semanticscholar.orgijpsonline.comscilit.com

One such method utilized a Hypersil C-18 column with a mobile phase of 0.01 M ammonium acetate (B1210297) buffer and methanol, coupled with tandem mass spectrometry in positive ionization mode with multiple reaction monitoring (MRM). semanticscholar.orgijpsonline.comscilit.com This approach provided excellent sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) of 0.04 ppm and 0.125 ppm, respectively, for three genotoxic impurities. semanticscholar.org Another LC-MS/MS method was developed for the trace level quantification of (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), an intermediate in efavirenz synthesis, achieving an LOD of 0.07 ppm and an LOQ of 0.2 ppm. nih.gov

Table 2: LC-MS/MS Parameters for Efavirenz Impurity Analysis

| Parameter | Method 1 (Genotoxic Impurities) semanticscholar.orgijpsonline.com | Method 2 (AMCOL) nih.gov |

| Column | Hypersil C-18 (5 µm, 250×4.6 mm) | Luna C18 (2) (100 mm × 4.6 mm, 3 µm) |

| Mobile Phase | 0.01 M ammonium acetate buffer and methanol | 5.0 mM ammonium acetate-methanol (35:65, v/v) |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of organic molecules, including pharmaceutical impurities. Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise structure of this compound and distinguishing it from efavirenz and other related compounds. seu.educhemicalbook.com

Studies have utilized NMR to characterize various efavirenz metabolites and impurities. researchgate.netpharmgkb.orgnih.gov For instance, the structure of an in-process impurity of efavirenz was confirmed using IR, NMR, and MS spectral data. researchgate.net Furthermore, NMR has been employed to study the binding of efavirenz to HIV-1 reverse transcriptase, providing insights into its mechanism of action. nih.govresearchgate.net The enantiomeric analysis of efavirenz has also been investigated using ¹⁹F NMR in anisotropic chiral media. bohrium.com

Method Validation for Impurity Profiling

The validation of analytical methods is a critical requirement by regulatory bodies like the ICH and FDA to ensure the reliability and accuracy of impurity profiling. scispace.com Validation encompasses several parameters, including specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. tandfonline.comnih.gov

A developed RP-HPLC method for efavirenz impurities was validated according to ICH guidelines. tandfonline.comijarsct.co.in The method demonstrated linearity over a range of 20% to 120% of the specification level with a correlation coefficient of 0.999. tandfonline.com Accuracy was confirmed with recovery values between 91.0% and 105.6% for all impurities. researchgate.net Similarly, LC-MS/MS methods for trace impurities were thoroughly validated, showing good linearity, specificity, accuracy, and precision. semanticscholar.orgnih.gov For instance, a method for three genotoxic impurities showed a correlation coefficient of 0.99 and mean intra- and inter-day precision of 2.6-3.2 ppm and 2.5-2.6 ppm, respectively. semanticscholar.org

Table 3: Validation Parameters for an RP-HPLC Method for Efavirenz Impurities

| Parameter | Result |

| Linearity (Correlation Coefficient) | 0.999 tandfonline.com |

| Accuracy (Recovery) | 91.0% - 105.6% w/w researchgate.net |

| Precision (%RSD) | < 15% ijarsct.co.in |

| LOD | 0.075µg/mL - 0.18µg/mL researchgate.net |

| LOQ | 0.25µg/mL - 0.60µg/mL researchgate.net |

Trace Analysis and Detection Limits

The quantification of trace-level impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). In the context of efavirenz, a potent non-nucleoside reverse transcriptase inhibitor, the detection and monitoring of related compounds, including potential process-related impurities and degradants, are paramount. While specific research focusing exclusively on the trace analysis of this compound is not extensively documented in publicly available literature, the methodologies applied to other efavirenz impurities provide a robust framework for its detection and quantification at minute levels.

Advanced analytical techniques are essential for identifying and quantifying impurities that may be present in trace amounts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a particularly powerful tool for this purpose. semanticscholar.orgscilit.com This method offers high sensitivity and selectivity, allowing for the detection of impurities at levels that may not be achievable with more conventional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). semanticscholar.org

The development of trace analysis methods often focuses on achieving low limits of detection (LOD) and limits of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For potentially genotoxic impurities (PGIs) in pharmaceuticals, regulatory guidelines often necessitate control at very low levels, sometimes at a threshold of toxicological concern (TTC) which can be around a few parts per million (ppm). mdpi.com

Research on various impurities of efavirenz demonstrates the capability of modern analytical methods to reach these low detection limits. For instance, a novel LC-MS/MS method was developed and validated for the ultra-trace analysis of three potential genotoxic impurities related to efavirenz. semanticscholar.orgscilit.com This study highlights the meticulous process of method development, including the optimization of chromatographic conditions and mass spectrometric parameters to achieve the required sensitivity.

The following data tables summarize the findings from studies on the trace analysis of other efavirenz-related impurities. This information is presented to illustrate the typical performance of advanced analytical methodologies that would be applicable for the trace analysis of this compound.

Table 1: LC-MS/MS Method Parameters for Trace Analysis of Efavirenz Impurities

| Parameter | Details | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | semanticscholar.orgscilit.com |

| Column | Hypersil C-18 (5 µm, 250×4.6 mm) | semanticscholar.orgscilit.com |

| Mobile Phase | Gradient elution with 0.01 M ammonium acetate buffer and methanol | semanticscholar.orgscilit.com |

| Flow Rate | 1 ml/min | semanticscholar.orgscilit.com |

| Detection | Tandem mass spectrometry in positive ionization mode with Multiple Reaction Monitoring (MRM) | semanticscholar.orgscilit.com |

Table 2: Detection and Quantification Limits for Efavirenz-Related Genotoxic Impurities

| Impurity | Limit of Detection (LOD) (ppm) | Limit of Quantification (LOQ) (ppm) | Reference |

| Efavirenz-related compound C | 0.04 | 0.125 | semanticscholar.orgscilit.com |

| 8-hydroxy efavirenz | 0.04 | 0.125 | semanticscholar.orgscilit.com |

| Efavirenz impurity 1 | 0.04 | 0.125 | semanticscholar.orgscilit.com |

The data presented in Table 2 showcases the exceptional sensitivity of the LC-MS/MS method, with LOD and LOQ values well below typical reporting thresholds for pharmaceutical impurities. semanticscholar.orgscilit.com The linearity of such methods is also a critical validation parameter, and in the cited study, good linearity was observed in the concentration range of 2.5-78 parts per billion (ppb) with a correlation coefficient of 0.99. semanticscholar.orgscilit.com

For the successful trace analysis of this compound, a similar LC-MS/MS approach would likely be employed. The development of such a method would involve the synthesis and characterization of a reference standard for this compound to determine its specific mass transitions (parent and daughter ions) for selective detection using MRM. The chromatographic conditions would be optimized to ensure separation from the efavirenz API and other potential impurities.

Computational Modeling and in Silico Investigations

Molecular Docking and Dynamics Simulations

Molecular modeling techniques are pivotal in understanding the subtleties of drug-receptor interactions and the dynamic behavior of molecules. For Deschloro-(S)-efavirenz, these simulations can predict its binding affinity and conformational flexibility, which are crucial determinants of its potential as an NNRTI.

Ligand-Protein Interaction Predictions (e.g., Reverse Transcriptase)

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to its protein target. In the case of this compound, the primary target for investigation is the HIV-1 reverse transcriptase (RT). Studies on efavirenz (B1671121) have shown that it binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function.

Hypothetical docking studies, based on the known crystal structure of efavirenz complexed with HIV-1 RT, would likely show that this compound still occupies the same binding pocket. However, the specific interactions would differ. The following table outlines the predicted key interacting residues and the nature of their interactions, drawing parallels from established efavirenz binding data.

| Interacting Residue | Predicted Interaction with this compound | Comparison with Efavirenz |

| Lys101 | Hydrogen bond with the benzoxazinone (B8607429) core | Similar interaction expected |

| Lys103 | van der Waals interactions | Potentially weaker interaction due to the absence of the chlorine atom |

| Pro236 | Hydrophobic interactions with the cyclopropyl (B3062369) group | Similar interaction expected |

| Tyr181, Tyr188 | Aromatic stacking and hydrophobic interactions | Interactions may be subtly altered due to changes in the electronic landscape |

Conformational Landscape Exploration of this compound

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility of a molecule over time. For this compound, MD simulations can reveal its preferred conformations in solution and when bound to its target protein. The conformational flexibility of efavirenz, particularly in its cyclopropyl group, has been noted in structural studies.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the electronic structure of this compound. These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The removal of the electronegative chlorine atom would lead to a redistribution of electron density across the aromatic ring. This would likely result in a higher HOMO energy and a slightly altered electrostatic potential map compared to efavirenz. The reactivity of the molecule, particularly its susceptibility to metabolic transformations, could be influenced by these changes. For instance, the sites of potential oxidative metabolism by cytochrome P450 enzymes might be different.

| Property | Predicted for this compound | Comparison with Efavirenz |

| HOMO Energy | Higher | Lower in efavirenz due to the electron-withdrawing chlorine |

| LUMO Energy | Similar | Likely to be similar as it is primarily influenced by the benzoxazinone core |

| Dipole Moment | Lower | Higher in efavirenz due to the polar C-Cl bond |

| Electrostatic Potential | Less positive region on the aromatic ring | More positive region near the chlorine atom in efavirenz |

Spectroscopic Property Simulations

Quantum chemical methods can also simulate various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For this compound, these simulations can provide theoretical spectra that could aid in its experimental characterization.

The simulated ¹H and ¹³C NMR spectra would show predictable shifts in the signals corresponding to the aromatic protons and carbons due to the absence of the chlorine atom's deshielding effect. Similarly, the simulated IR spectrum would exhibit changes in the vibrational frequencies associated with the aromatic ring C-H and C-C stretching modes. The UV-Vis spectrum is also expected to show a slight shift in the absorption maxima due to the altered electronic transitions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deschloro Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies focusing solely on deschloro analogs of efavirenz are available, general QSAR models developed for efavirenz derivatives can provide insights.

These models typically use a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, to predict the inhibitory activity against HIV-1 RT. In the context of these models, the removal of the chlorine atom would significantly alter several key descriptors for this compound:

Hydrophobicity (logP): The logP value would be lower than that of efavirenz, indicating reduced lipophilicity.

Molar Refractivity: This parameter, related to the volume and polarizability of the molecule, would be smaller.

Electronic Descriptors: Parameters such as the Hammett constant for the substituent at that position would change from a positive (electron-withdrawing) value for chlorine to zero for hydrogen.

Based on existing QSAR models for efavirenz analogs, a decrease in lipophilicity and the loss of a key halogen substituent would generally be predicted to lead to a reduction in anti-HIV-1 RT activity. However, the precise impact would depend on the specific coefficients for these descriptors in the QSAR equation. The development of a focused QSAR model for a series of deschloro analogs with variations at other positions could provide more accurate predictions and guide the design of new, potent NNRTIs.

In Silico Prediction of Biological Pathways and Interactions

Currently, there is a lack of published research detailing the use of computational models to predict the biological pathways and protein interactions of this compound. While in silico methods are commonly employed to forecast the pharmacodynamics and pharmacokinetics of new chemical entities, such analyses for this compound have not been reported in the available scientific literature.

Structure-activity relationship (SAR) studies and molecular docking simulations have been extensively performed for efavirenz and its various derivatives to understand their binding to the HIV-1 reverse transcriptase and to predict the impact of structural modifications. researchgate.netresearchgate.netnih.gov These studies have been crucial in designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved potency and resistance profiles. researchgate.netnih.gov However, these investigations have not specifically included the deschloro analog.

Similarly, physiologically based pharmacokinetic (PBPK) modeling and other computational tools have been used to predict drug-drug interactions and metabolic pathways for efavirenz, primarily involving cytochrome P450 enzymes. nih.govnih.govnih.gov These in silico predictions are vital for understanding the disposition of efavirenz in the body. Without specific studies on this compound, it is not possible to extrapolate these findings to the deschloro analog with any degree of certainty, as the absence of the chloro group would significantly alter the molecule's electronic and steric properties, likely affecting its biological interactions.

Biological Activity Mechanisms in Vitro and Non Human Models

Interaction with HIV-1 Reverse Transcriptase (RT)

The primary mechanism of action for the parent compound, Efavirenz (B1671121), is the allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov Structure-activity relationship (SAR) studies on Efavirenz have explored various modifications to enhance potency and overcome resistance. nih.gov However, specific data on the interaction of Deschloro-(S)-efavirenz with HIV-1 RT is not extensively detailed in publicly available peer-reviewed literature.

Allosteric Binding Site Analysis and Specificity

For Efavirenz, the binding site is a well-characterized hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 angstroms from the polymerase active site. youtube.com Binding to this allosteric site induces a conformational change in the enzyme, restricting the mobility of key domains like the "thumb" and "finger" subdomains, which ultimately inhibits its function. youtube.com

SAR studies have investigated the importance of various substituents on the benzoxazinone (B8607429) core of Efavirenz. For instance, analogs with 5,6-difluoro and 6-methoxy substitutions have been found to be equipotent to the parent compound. nih.gov While these studies have systematically evaluated different functional groups on the aromatic ring, a direct analysis of the this compound analog, where the chlorine atom at the 6-position is replaced by a hydrogen atom, is not present in these key published reports. nih.gov Therefore, a specific analysis of its binding mode and specificity within the NNRTI binding pocket is not available.

Inhibition Kinetics in Enzyme Assays (In Vitro)

Efavirenz is characterized as a non-competitive inhibitor of HIV-1 RT. nih.gov Kinetic studies, such as those represented by Dixon plots, have been used to characterize its inhibitory mechanism against the enzyme's function. researchgate.net

There is a lack of specific in vitro enzyme assay data for this compound in the scientific literature. Consequently, key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this specific analog against wild-type or mutant HIV-1 RT are not documented.

Exploration of Other Enzyme and Receptor Interactions (In Vitro)

Beyond its primary anti-HIV activity, Efavirenz and its analogs have been studied for their off-target interactions with various other enzymes and receptors.

Non-HIV Related Biological Targets (e.g., Flaviviruses, CYP46A1)

Flaviviruses: The parent compound Efavirenz has demonstrated in vitro activity against several flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), and Yellow Fever virus (YFV). No specific studies investigating the potential anti-flavivirus activity of this compound have been reported.

CYP46A1: Efavirenz is a known allosteric activator of Cytochrome P450 46A1 (CYP46A1), a crucial enzyme for cholesterol metabolism in the brain. Detailed studies have examined the structure-activity relationships of various Efavirenz metabolites and related compounds in activating this enzyme. These studies have provided insights into the structural requirements for CYP46A1 activation. However, this compound was not included in the panel of tested analogs in these published reports, and thus, its effect on CYP46A1 activity remains uncharacterized.

Serotonergic and Cholinergic System Interactions of Analogs

Efavirenz is known to interact with multiple central nervous system targets, including serotonergic (e.g., 5-HT2A receptor) and cholinergic receptors. nih.gov These interactions are thought to contribute to some of its neuropsychiatric side effects. While the outline specifies interactions of "analogs," the available research primarily focuses on the parent compound, Efavirenz. There is no specific data available from in vitro studies characterizing the binding profile or functional activity of this compound at serotonergic or cholinergic receptors.

Cellular Uptake and Intracellular Localization in Model Cell Lines (In Vitro)

Studies on the parent compound Efavirenz have shown that it accumulates within cells, and its cellular uptake is influenced by factors such as plasma protein binding. mdpi.com The high lipophilicity of Efavirenz contributes to its ability to cross cellular membranes. However, specific research detailing the cellular uptake, accumulation, or intracellular localization of this compound in any model cell lines has not been found in the reviewed scientific literature.

Preclinical Pharmacodynamic Studies of this compound in Non-Human Models Remain Undocumented in Publicly Available Research

Despite extensive investigation, detailed preclinical pharmacodynamic data for the chemical compound this compound in non-human models, such as rodents, are not available in the public domain.

Numerous searches of scientific literature and databases for in vivo studies, research findings, and pharmacodynamic data tables specifically pertaining to this compound have yielded no specific results. The available body of research focuses almost exclusively on the parent compound, efavirenz, and its primary metabolites, such as 8-hydroxyefavirenz (B1664214) and 7-hydroxyefavirenz (B1416612).

Information regarding the biological activity and effects of this compound in rodent or other non-human preclinical models is absent from the reviewed literature. Consequently, a detailed article on its preclinical pharmacodynamics, including data tables and specific research findings as requested, cannot be generated at this time.

Further research and publication in peer-reviewed journals would be necessary for the scientific community to understand the preclinical pharmacodynamic profile of this compound.

Metabolism and Biotransformation in Non Human Models

Identification of Metabolic Pathways and Enzymes (In Vitro and Non-Human Animal Models)

Based on the metabolic profile of Efavirenz (B1671121), it is anticipated that Deschloro-(S)-efavirenz follows similar biotransformation routes. The primary pathways for Efavirenz metabolism are hydroxylation and subsequent conjugation. nih.govnih.gov

The metabolism of Efavirenz is predominantly mediated by the cytochrome P450 (CYP) system, with CYP2B6 playing a major role in its oxidation. nih.govmdpi.com This enzyme is primarily responsible for the formation of the major metabolite, 8-hydroxyefavirenz (B1664214). mdpi.comclinpgx.org Other CYP isoenzymes, such as CYP3A4, CYP2A6, CYP3A5, and CYP1A2, are also involved, but to a lesser extent. clinpgx.orgresearchgate.net Given the structural similarity, it is highly probable that CYP2B6 is also the principal enzyme responsible for the metabolism of this compound. The removal of the chlorine atom from the benzoxazinone (B8607429) ring is unlikely to significantly alter the molecule's affinity for CYP2B6.

Table 1: Cytochrome P450 Isoenzymes Involved in Efavirenz Metabolism

| Enzyme | Major Role | Minor Role |

|---|---|---|

| CYP2B6 | ✔ | |

| CYP3A4 | ✔ | |

| CYP2A6 | ✔ | |

| CYP3A5 | ✔ |

This table is based on data for Efavirenz and is expected to be comparable for this compound.

Following oxidation by CYP enzymes, the hydroxylated metabolites of Efavirenz undergo Phase II conjugation reactions, primarily glucuronidation. nih.gov The UDP-glucuronosyltransferase (UGT) enzyme, specifically UGT2B7, is responsible for the direct glucuronidation of Efavirenz to form Efavirenz-N-glucuronide. nih.govresearchgate.net The hydroxylated metabolites are also subject to glucuronidation. nih.gov It is therefore expected that any hydroxylated metabolites of this compound would also be conjugated with glucuronic acid. In some non-human species, such as rats and cynomolgus monkeys, sulfation of 8-hydroxyefavirenz has been observed, a pathway that is not seen in humans. clinpgx.orgnih.gov

Characterization of Novel Metabolites of this compound

While no specific novel metabolites of this compound have been identified in the literature, based on the metabolism of Efavirenz, several potential metabolites can be predicted. For Efavirenz, in addition to the primary 8-hydroxy and 7-hydroxy metabolites, secondary metabolites such as 8,14-dihydroxyefavirenz have been identified. nih.gov Furthermore, in certain animal models like rats and guinea pigs, glutathione (GSH)-related products have been found. nih.gov It is plausible that this compound could also undergo hydroxylation at various positions on the molecule, followed by further oxidation or conjugation to form a range of metabolites.

Comparative Metabolic Profiles with Efavirenz in Preclinical Systems

A direct comparative metabolic profile of this compound and Efavirenz in preclinical systems is not available in the existing literature. However, studies on Efavirenz have shown significant species differences in its metabolism. clinpgx.org For instance, the formation of a sulfate conjugate of 8-hydroxyefavirenz is observed in rats and cynomolgus monkeys but not in humans. clinpgx.org Similarly, GSH-related metabolites are found in rats and guinea pigs but not in other species. nih.gov

Table 2: Species Differences in Efavirenz Metabolism

| Metabolite/Pathway | Human | Rat | Guinea Pig | Cynomolgus Monkey |

|---|---|---|---|---|

| 8-hydroxyefavirenz | Major | Major | Major | Major |

| 7-hydroxyefavirenz (B1416612) | Minor | Present | Present | Present |

| 8-hydroxyefavirenz-O-glucuronide | Major | Major | Major | Major |

| Efavirenz-N-glucuronide | Present | Present | Present | Present |

| 8-hydroxyefavirenz sulfate | Absent | Present | Not Reported | Present |

This table is based on data for Efavirenz and provides a framework for potential comparative studies with this compound.

Given these observed differences with Efavirenz, it would be crucial for any future studies on this compound to include a range of preclinical models to accurately characterize its metabolic profile and identify any species-specific pathways. The absence of the chloro group in this compound might influence the rate and regioselectivity of metabolism by CYP enzymes, potentially leading to quantitative or even qualitative differences in the metabolite profiles compared to Efavirenz.

Future Directions and Emerging Research Avenues

Development of Advanced Methodologies for Compound Characterization and Analysis

The precise characterization and analysis of Deschloro-(S)-efavirenz, a key related compound of the antiretroviral drug efavirenz (B1671121), are crucial for pharmaceutical development and quality control. Research in this area focuses on developing highly sensitive and specific analytical techniques. Methodologies originally established for efavirenz and its metabolites are often adapted and optimized for related substances like its deschloro analogue. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of efavirenz and its impurities. sciensage.inforesearchgate.net Modern approaches often utilize Reverse-Phase HPLC (RP-HPLC), which is valued for its ability to separate compounds with varying polarities. actascientific.com To enhance sensitivity and specificity, particularly for detecting trace amounts, HPLC is frequently coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.org These hyphenated techniques allow for not only the quantification of the compound but also its structural confirmation based on its mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also indispensable for the unambiguous structural elucidation of this compound. synthinkchemicals.com NMR provides detailed information about the molecular structure, while IR spectroscopy helps identify functional groups present in the molecule. For a comprehensive characterization package, techniques like Thermogravimetric Analysis (TGA) may also be employed to assess the compound's thermal stability. synthinkchemicals.com The combination of these methods ensures a complete profile of the compound's identity, purity, and potency. synthinkchemicals.com

| Methodology | Purpose | Common Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Purity assessment and routine quality control. sciensage.infoactascientific.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Sensitivity Quantification and Identification | Trace-level impurity detection and metabolic studies. nih.govsemanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirmation of chemical structure. synthinkchemicals.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Structural confirmation. synthinkchemicals.com |

| Thermogravimetric Analysis (TGA) | Thermal Stability Assessment | Characterizing physical properties. synthinkchemicals.com |

Application in Drug Discovery and Development (Non-Clinical Focus)

In the non-clinical setting of drug discovery and development, this compound serves several important functions. Primarily, it is utilized as a reference standard for impurities during the manufacturing and quality control of efavirenz. synthinkchemicals.com Its availability allows analytical chemists to develop and validate methods capable of detecting and quantifying its presence in the final drug product, ensuring the product meets stringent purity requirements.

Furthermore, this compound is a valuable tool in structure-activity relationship (SAR) studies. nih.govresearchgate.net Researchers synthesize and study analogues of active pharmaceutical ingredients to understand how specific structural modifications affect a compound's biological activity, potency, and safety profile. By comparing the activity of this compound to that of efavirenz, researchers can determine the role of the chlorine atom in the molecule's interaction with its biological target. nih.gov This knowledge is essential for the rational design of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) that may offer improved efficacy, a better resistance profile, or reduced side effects. researchgate.net The study of such derivatives is a cornerstone of medicinal chemistry aimed at developing improved therapeutics. nih.gov

Mechanistic Studies on Novel Biological Activities of this compound

Research into the biological activities of this compound is largely guided by the known mechanisms of its parent compound, efavirenz. Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. nih.gov It binds to an allosteric, hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA. nih.gov A primary goal of mechanistic studies on this compound would be to determine if it retains this anti-HIV activity and to quantify its inhibitory potency against the reverse transcriptase enzyme. The synthesis and biological evaluation of metabolites and derivatives are common practices to understand their potential therapeutic or off-target effects. nih.gov

Beyond its antiviral activity, efavirenz is known to have neuropsychiatric side effects, which may be linked to its interaction with various central nervous system targets, including the serotonin (B10506) 5-HT(2A) receptor. wikipedia.orgnih.gov Mechanistic studies on this compound would therefore also investigate its pharmacological profile at these off-target sites. By comparing the binding affinities and functional activities of the deschloro version with efavirenz, researchers can probe the structural basis for these CNS effects. Such studies are crucial for understanding whether modifying the efavirenz structure could lead to new compounds with a more favorable safety profile, potentially separating the desired antiviral action from undesired off-target activities.

Environmental Fate and Remediation Studies for Related Compounds

The widespread use of antiretroviral drugs has led to their detection as environmental contaminants in water systems, raising concerns about their ecological impact. researchgate.net Efavirenz, a related compound to this compound, has been detected in wastewater treatment plant effluents and surface waters. researchgate.net Studies have shown that conventional wastewater treatment is often inefficient at completely removing these compounds. researchgate.net

Ecotoxicological research has demonstrated that efavirenz can be particularly toxic to certain aquatic organisms, including the microalga Raphidocelis subcapitata and the crustacean Ceriodaphnia dubia, with risk quotients indicating a high ecological risk. iwaponline.com This highlights the need for effective environmental remediation strategies.

| Organism | Endpoint | Value (mg L⁻¹) | Reference |

|---|---|---|---|

| Ceriodaphnia dubia (water flea) | EC₅₀ (Reproduction) | 0.026 | iwaponline.com |

| Raphidocelis subcapitata (microalga) | IC₅₀ (Growth Inhibition) | 0.034 | iwaponline.com |

Current research into remediation focuses on various advanced treatment processes. iwaponline.comnih.gov These include biodegradation using microorganisms, processes involving algae, adsorption onto materials like activated carbon, and advanced oxidation processes such as photocatalysis and electrochemical oxidation. iwaponline.combiomedres.us The goal of these studies is to develop effective and sustainable methods to degrade or remove these pharmaceutical compounds from water, thereby mitigating their potential harm to aquatic ecosystems. nih.govresearchgate.net

Q & A

Q. What are the standard analytical methods for quantifying Deschloro-(S)-efavirenz in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying efavirenz derivatives due to its high sensitivity and specificity. Method validation should include parameters like linearity (1–10,000 ng/mL), precision (CV <15%), accuracy (85–115%), and stability under storage conditions . For this compound, modifications to existing protocols may involve optimizing mobile-phase gradients or ionization settings to account for structural differences from efavirenz. Cross-validation with alternative techniques (e.g., HPLC-UV) is recommended to resolve matrix interference issues.

Q. How can researchers design in vitro models to assess the neurotoxicity of this compound?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) are widely used. Key endpoints include mitochondrial membrane potential (via JC-1 staining), reactive oxygen species (ROS) production (using DCFH-DA probes), and apoptosis markers (e.g., caspase-3 activation). Dose-response studies should span clinically relevant concentrations (e.g., 1–50 μM) derived from plasma and cerebrospinal fluid (CSF) pharmacokinetic data of efavirenz analogs . Include positive controls (e.g., rotenone for mitochondrial dysfunction) and validate results across multiple cell models to mitigate lineage-specific biases.

Q. What pharmacokinetic parameters should be prioritized when studying this compound in animal models?

Focus on bioavailability (F%), half-life (t½), volume of distribution (Vd), and CSF-to-plasma ratios. For example, efavirenz exhibits a CSF-to-plasma ratio of 0.6–1.2% in humans, which may differ for this compound due to altered blood-brain barrier permeability . Serial blood and CSF sampling in rodents or non-human primates, combined with non-compartmental analysis (NCA), can elucidate these parameters. Ensure dose proportionality studies to identify saturation of metabolic pathways (e.g., CYP2B6-mediated oxidation).

Advanced Research Questions

Q. How can contradictory findings on this compound-associated neurotoxicity be systematically addressed?

Contradictions in neurotoxicity data (e.g., some studies reporting suicidal ideation vs. others showing no CNS effects) require:

- Meta-analyses adjusting for covariates like CYP2B6 polymorphisms, which alter drug exposure. For instance, slow metabolizers (CYP2B6*6/*6) have 3-fold higher efavirenz plasma levels, increasing neuropsychiatric risk .

- Mechanistic studies using induced pluripotent stem cell (iPSC)-derived neurons to isolate genetic and metabolic contributors.

- Longitudinal cognitive assessments (e.g., Grooved Pegboard or Trail Making Tests) to correlate drug concentrations with functional outcomes .

Q. What strategies resolve discrepancies in this compound metabolism across CYP isoforms?

Efavirenz is primarily metabolized by CYP2B6, but this compound may engage accessory pathways (e.g., CYP2A6 or CYP3A4). To clarify:

- Use recombinant CYP isoforms in vitro to quantify metabolic rates (kcat/Km).

- Conduct genotyping/phenotyping in clinical cohorts (e.g., CYP2B6 516G>T, CYP2A6*9B) to identify subpopulations at risk of toxicity .

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions (e.g., with rifampicin, a CYP inducer).

Q. How can formulation challenges for this compound be overcome to enhance CNS delivery?

Efavirenz’s poor aqueous solubility (~4 μg/mL) is a barrier; this compound may share this limitation. Solutions include:

- Nanofiber-based systems : Electrospinning with Soluplus® improves amorphous dispersion, achieving >90% drug loading and sustained release (>72 hours) .

- Prodrug design : Esterification to enhance lipophilicity and CSF penetration.

- Intranasal delivery : Exploit olfactory pathways for direct brain uptake, bypassing first-pass metabolism.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s efficacy in virologically suppressed patients?

Discrepancies may arise from heterogeneous study populations or variable adherence. Mitigation strategies:

- Stratify analyses by adherence markers (e.g., dried blood spot quantification of drug levels) .

- Use Mendelian randomization to control for genetic confounders (e.g., CYP2B6 polymorphisms).

- Conduct randomized controlled trials (RCTs) with therapeutic drug monitoring (TDM) to standardize exposure.

Methodological Recommendations

- Experimental Design : Use crossover studies in animal models to minimize inter-individual variability.

- Statistical Power : For genetic association studies, ensure sample sizes >500 to detect minor allele effects (MAF <5%) with 80% power .

- Ethical Compliance : Adhere to NIH guidelines for neurocognitive testing in vulnerable populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.